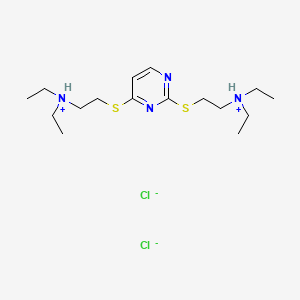
2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrimidine with diethylaminoethylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The diethylaminoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
類似化合物との比較
Similar Compounds
2-Thiopyrimidines: These compounds share a similar core structure but may have different substituents.
Pyrimidine Derivatives: Other derivatives of pyrimidine, such as 2,4-diaminopyrimidine, exhibit similar biological activities.
Uniqueness
2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylaminoethyl groups enhance its solubility and bioavailability, making it a valuable compound for various applications .
特性
CAS番号 |
94565-18-1 |
|---|---|
分子式 |
C16H32Cl2N4S2 |
分子量 |
415.5 g/mol |
IUPAC名 |
2-[2-[2-(diethylazaniumyl)ethylsulfanyl]pyrimidin-4-yl]sulfanylethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C16H30N4S2.2ClH/c1-5-19(6-2)11-13-21-15-9-10-17-16(18-15)22-14-12-20(7-3)8-4;;/h9-10H,5-8,11-14H2,1-4H3;2*1H |
InChIキー |
NOMYFUUSXNIBML-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCSC1=NC(=NC=C1)SCC[NH+](CC)CC.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


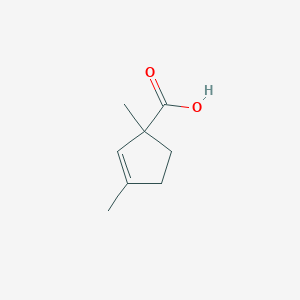
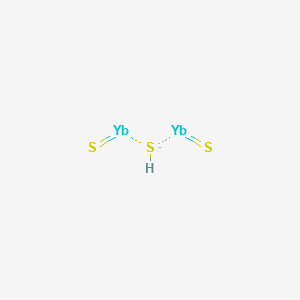
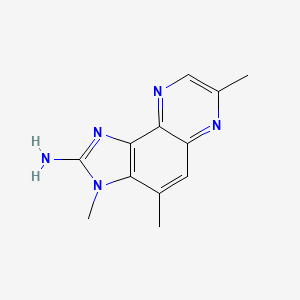
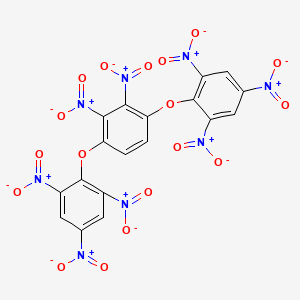
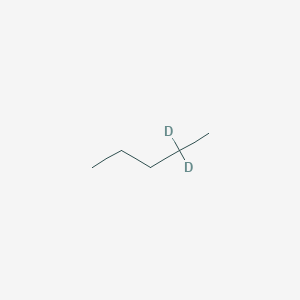
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
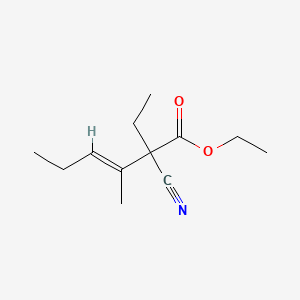

![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)


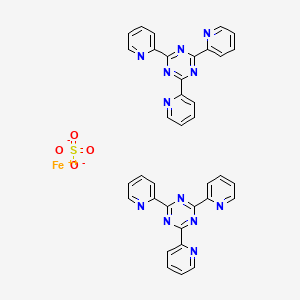
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
